Demethylamino Ranitidine Acetamide Sodium

Vue d'ensemble

Description

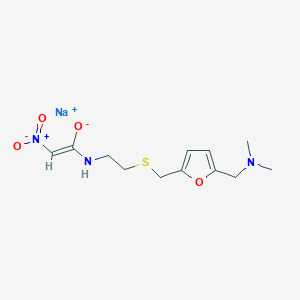

Demethylamino Ranitidine Acetamide Sodium: is a chemical compound known as Ranitidine Impurity D. It is a derivative of ranitidine, a well-known histamine H2-receptor antagonist used to reduce stomach acid production. The compound has the empirical formula C12H18N3NaO4S and a molecular weight of 323.34 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Demethylamino Ranitidine Acetamide Sodium typically involves the demethylation of ranitidine followed by acetamide formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Demethylamino Ranitidine Acetamide Sodium can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like halides, amines.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Analytical Chemistry

- Reference Standard : DMRA is utilized as a certified reference material in analytical chemistry to ensure the accuracy and reliability of analytical methods used in drug testing. It aids in calibrating instruments and validating methods for detecting impurities in pharmaceutical formulations.

- Method Development : The compound is employed in the development of qualitative and quantitative analytical techniques, including chromatography and spectroscopy, which are essential for pharmaceutical quality control.

2. Biological Research

- Proteomics : DMRA is used to study protein structures and functions, facilitating insights into various biological processes. Its interaction with proteins can help elucidate mechanisms underlying diseases.

- Therapeutic Potential : Preliminary studies suggest that modifications to the dimethylamine pharmacophore may lead to diverse pharmacological effects, including antimicrobial and anticancer activities. This positions DMRA as a candidate for further pharmacological exploration .

3. Pharmaceutical Applications

- Quality Control : In pharmaceutical laboratories, DMRA serves as a tool for quality assurance, ensuring the consistency and purity of products. It plays a crucial role in impurity profiling according to regulatory standards .

- Drug Development : As a derivative of ranitidine, DMRA's mechanism of action involves inhibition of gastric acid secretion by blocking histamine at H2 receptors. This makes it relevant for developing new treatments for acid-related disorders .

Comparative Analysis with Other H2 Antagonists

To understand DMRA's unique features compared to other H2 antagonists, the following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ranitidine | Histamine H2 antagonist | Established clinical use |

| Famotidine | Contains thiazole ring | More potent than ranitidine |

| Cimetidine | Contains imidazole ring | Known for significant drug interactions |

| Nizatidine | Contains pyridine ring | Less commonly used but effective |

| This compound | Demethylation & acetamidation | Potentially distinct pharmacological properties |

This comparison highlights how DMRA's structural modifications may yield unique pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have explored the effects and potential applications of DMRA:

Mécanisme D'action

Demethylamino Ranitidine Acetamide Sodium, being a derivative of ranitidine, shares a similar mechanism of action. It acts as a histamine H2-receptor antagonist, binding to the H2 receptors on gastric parietal cells. This binding inhibits the action of histamine, thereby reducing gastric acid secretion. The compound also indirectly inhibits the secretion of pepsin, a digestive enzyme .

Comparaison Avec Des Composés Similaires

Ranitidine: The parent compound, used widely as an H2-receptor antagonist.

Famotidine: Another H2-receptor antagonist with a similar mechanism of action.

Cimetidine: An older H2-receptor antagonist with a broader range of drug interactions.

Nizatidine: A newer H2-receptor antagonist with fewer side effects.

Uniqueness: Demethylamino Ranitidine Acetamide Sodium is unique due to its specific role as an impurity and reference standard in the quality control of ranitidine formulations. Its structural modifications provide insights into the stability and degradation pathways of ranitidine, making it valuable in both research and industrial applications .

Activité Biologique

Demethylamino Ranitidine Acetamide Sodium (DMRA) is a derivative of Ranitidine, a well-known histamine H2 receptor antagonist. This compound has garnered attention due to its unique structural modifications and potential biological activities that may differ from its parent compound. This article explores the biological activity of DMRA, including its mechanisms of action, pharmacological properties, and implications for therapeutic applications.

Chemical Structure and Properties

DMRA features a demethylamino group and an acetamide moiety, which alter its pharmacological profile compared to Ranitidine. The structural characteristics of DMRA can be summarized as follows:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ranitidine | Histamine H2 antagonist | Established clinical use |

| Famotidine | Contains a thiazole ring | More potent than Ranitidine |

| Cimetidine | Contains an imidazole ring | Known for drug interactions |

| Nizatidine | Contains a pyridine ring | Less commonly used but effective |

| This compound | Demethylated and acetamidated structure | Potentially distinct pharmacological properties |

DMRA primarily functions through the inhibition of histamine H2 receptors located on gastric parietal cells. This competitive inhibition prevents histamine from binding to these receptors, thereby reducing gastric acid secretion. The biochemical pathways affected by DMRA are similar to those of Ranitidine, leading to decreased gastric volume and hydrogen ion concentration.

Pharmacokinetics

Ranitidine is absorbed orally with an approximate bioavailability of 50%. Although specific pharmacokinetic data for DMRA is limited, it is expected to exhibit similar absorption characteristics due to its structural similarities.

Biological Activity

Research indicates that the biological activity of DMRA may extend beyond its role as an H2 receptor antagonist. Studies suggest that modifications in the dimethylamine pharmacophore can lead to diverse pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which may offer therapeutic benefits in treating infections.

- Anticancer Activity : Similar compounds have shown promise in anticancer applications, warranting further investigation into DMRA's efficacy against various cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Effects : A study demonstrated that certain derivatives of H2 antagonists exhibited significant antimicrobial activity against common pathogens. While specific data on DMRA is sparse, similar compounds suggest potential efficacy in this area .

- Cytotoxicity Studies : Research into structurally related compounds has revealed cytotoxic effects on cancer cell lines. For instance, derivatives with similar modifications have been tested for their ability to induce apoptosis in resistant cancer cells . This raises the possibility that DMRA could be evaluated for similar effects.

- Quality Control Applications : In pharmaceutical settings, DMRA serves as a reference standard for ensuring the quality and purity of ranitidine formulations. Its role in analytical chemistry highlights its relevance in understanding drug metabolism and degradation pathways .

Implications for Therapeutic Applications

Given its structural modifications and preliminary findings regarding biological activity, DMRA presents several potential therapeutic applications:

- Gastrointestinal Disorders : As an H2 receptor antagonist, it could be explored for treating conditions like GERD and peptic ulcers.

- Infectious Diseases : Its antimicrobial properties could lead to new formulations aimed at combating bacterial infections.

- Cancer Therapy : Further studies are needed to evaluate its potential as an anticancer agent, especially in resistant cancer types.

Propriétés

IUPAC Name |

sodium;(Z)-1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWETXBRGXAEYGG-JCTPKUEWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N3NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50551855 | |

| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112251-56-6 | |

| Record name | Sodium (Z)-1-({2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}amino)-2-nitroethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50551855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.